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Introduction
The prolactin receptor (PRLR) is a critical transmembrane protein and a member of the class 1

cytokine receptor superfamily.[1] It plays a pivotal role in a vast array of physiological

processes, most notably in lactation and reproduction, but also in immune modulation,

metabolism, and cell growth and differentiation.[2][3][4] Dysregulation of PRLR signaling has

been implicated in various pathologies, including tumorigenesis, making it a significant target

for therapeutic intervention.[1][2] This in-depth technical guide provides a comprehensive

overview of the prolactin receptor's structure, its mechanism of activation, the intricate

downstream signaling cascades it orchestrates, and its diverse physiological and

pathophysiological functions. Detailed experimental protocols for studying the PRLR are also

provided to facilitate further research and drug development efforts.

Prolactin Receptor Structure
The human prolactin receptor is encoded by the PRLR gene located on chromosome 5.[1] The

receptor protein is a single-pass transmembrane polypeptide characterized by three distinct

domains: an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular

domain (ICD).[5][6]
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The PRLR exists in multiple isoforms generated through alternative splicing of its primary

transcript, leading to variations primarily in the length and composition of the intracellular

domain.[1][5] These isoforms, while sharing an identical extracellular ligand-binding domain,

can have different signaling capacities.[1][7]

Extracellular Domain (ECD): This domain is responsible for binding prolactin (PRL) and other

lactogenic hormones like growth hormone (GH) and human placental lactogen (hPL).[1] It is

composed of two fibronectin type III-like domains, D1 and D2.[6] The ECD of the human

PRLR has a molecular weight of approximately 147.49 kDa.[8]

Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in

the cell membrane. The TMD is crucial for the ligand-independent dimerization of the

receptor.[9][10]

Intracellular Domain (ICD): This domain lacks intrinsic kinase activity but is essential for

initiating downstream signaling.[2][6] It contains conserved motifs, such as the Box1 and

Box2 regions, which are critical for the recruitment and activation of Janus kinase 2 (JAK2).

[2][11] The length and composition of the ICD vary among the different isoforms. The long

isoform is generally considered the most signaling-competent form, while shorter isoforms

may have dominant-negative or distinct signaling functions.[5][7][12]

Dimerization and Activation
The activation of the prolactin receptor is a multi-step process initiated by ligand binding. While

traditionally viewed as a ligand-induced dimerization event, evidence suggests that PRLRs can

exist as pre-formed, inactive dimers in the cell membrane.[5][6][9][11] Prolactin binding is

thought to induce a conformational change in the pre-formed dimer, leading to the proper

alignment of the intracellular domains and the subsequent activation of associated signaling

molecules.[6][11]

The binding of prolactin to its receptor is a sequential process involving two distinct binding

sites on the prolactin molecule, designated site 1 and site 2.[5][13]

Prolactin first binds to one PRLR monomer via its site 1.[5]

This initial binding event induces a conformational change in prolactin, exposing its site 2.
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A second PRLR monomer is then recruited to bind to site 2 of the prolactin molecule, forming

a stable 1:2 ternary complex of one prolactin molecule and two receptor molecules.[5][14]

This dimerization or reorientation of the receptor chains brings the associated JAK2 molecules

into close proximity, allowing for their trans-phosphorylation and activation.[13]

Prolactin Receptor Function and Signaling
Pathways
Upon activation, the prolactin receptor initiates a cascade of intracellular signaling events that

ultimately regulate gene expression and cellular responses. The PRLR does not possess

intrinsic kinase activity and relies on the recruitment and activation of cytoplasmic tyrosine

kinases, primarily JAK2.[2][6][15] The activated JAK2 then phosphorylates tyrosine residues on

the intracellular domain of the PRLR, creating docking sites for various signaling proteins

containing SH2 domains.[13][16] This leads to the activation of several major signaling

pathways.

JAK-STAT Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is the

principal and most well-characterized signaling cascade activated by the PRLR.[1][3][13]

JAK2 Activation: Upon PRL-induced receptor dimerization, the associated JAK2 molecules

auto- and trans-phosphorylate each other, leading to their activation.[13]

STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine

residues on the PRLR's intracellular domain.[13] This creates binding sites for STAT (Signal

Transducer and Activator of Transcription) proteins, primarily STAT5a and STAT5b, which are

recruited to the receptor complex via their SH2 domains.[1][13][16]

STAT Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are themselves

phosphorylated by JAK2 on a critical tyrosine residue.[17][18] This phosphorylation event

causes the STAT5 monomers to dissociate from the receptor, form homodimers or

heterodimers, and translocate to the nucleus.[13]

Gene Transcription: In the nucleus, the STAT5 dimers bind to specific DNA sequences

known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes,
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thereby regulating their transcription.[17] Target genes of the JAK-STAT5 pathway are

involved in cell proliferation, differentiation, and survival.[3]
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Click to download full resolution via product page

Mitogen-Activated Protein Kinase (MAPK) Pathway
The PRLR can also activate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell

proliferation.[1][13][19]

Adapter Protein Recruitment: Phosphorylated tyrosine residues on the activated PRLR can

serve as docking sites for adapter proteins like Shc.[3]

Ras Activation: Upon phosphorylation by JAK2, Shc recruits the Grb2-Sos complex, which in

turn activates the small G-protein Ras by promoting the exchange of GDP for GTP.

Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially

activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK).[20]

Transcriptional Regulation: Activated ERK translocates to the nucleus and phosphorylates

various transcription factors, such as c-Myc and c-Jun, leading to the expression of genes

involved in cell cycle progression and proliferation.[3]
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Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PRLR also activates the PI3K/Akt pathway, which is a critical mediator of cell survival and

proliferation.[1][13][20]

PI3K Activation: The activated PRLR complex can recruit and activate PI3K, either directly or

indirectly through adapter proteins like Insulin Receptor Substrate (IRS) 1 and 2.[3][13]

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate

(PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also

known as Protein Kinase B) and PDK1 to the cell membrane. Akt is then phosphorylated and

activated by PDK1 and mTORC2.

Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets,

leading to the inhibition of apoptosis (e.g., by phosphorylating Bad and FOXO transcription

factors) and the promotion of cell growth and proliferation (e.g., through the activation of

mTORC1).[3]
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Physiological Functions
The widespread expression of the prolactin receptor in various tissues underscores its

involvement in a multitude of physiological processes.[1][4]

Lactation: PRLR is essential for the development of the mammary glands during pregnancy

and for the initiation and maintenance of lactation postpartum.[1][4][21]

Reproduction: In addition to lactation, PRLR signaling is involved in corpus luteum function,

maternal behavior, and the regulation of the hypothalamic-pituitary-gonadal axis.[4][22]

Immune System: The PRLR is expressed on various immune cells, and its activation can

modulate both innate and adaptive immune responses.[4]

Metabolism: PRLR signaling has been shown to influence pancreatic beta-cell proliferation

and function, as well as adipocyte differentiation and lipid metabolism.[4]

Growth and Development: Prolactin, through its receptor, is involved in the growth and

development of various tissues and organs.[3]

Data Presentation: Quantitative Data Summary
This section summarizes key quantitative data related to prolactin receptor interactions and

signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 22 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7878662/
https://academic.oup.com/mend/article/20/8/1912/2738425
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878662/
https://academic.oup.com/mend/article/20/8/1912/2738425
https://pmc.ncbi.nlm.nih.gov/articles/PMC2984224/
https://academic.oup.com/mend/article/20/8/1912/2738425
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://academic.oup.com/mend/article/20/8/1912/2738425
https://academic.oup.com/mend/article/20/8/1912/2738425
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Ligand/Antago
nist

System/Cell
Line

Value Reference(s)

Binding Affinity

(Kd)

Human Prolactin

(Site 1)

Surface Plasmon

Resonance
6.5 nM [13]

Human Prolactin

(Site 2)

Surface Plasmon

Resonance
32.9 µM [13]

ABBV-176 (anti-

PRLR antibody)

Surface Plasmon

Resonance
1 nM [8]

PrlRA-ABD

(antagonist)

Surface Plasmon

Resonance
2.3 ± 0.2 nM [8]

Inhibitory

Concentration

(IC50)

ABBV-176
Breast cancer

cell lines
0.0055 - 0.77 nM [5]

ABBV-176
Prostate cancer

cell line
0.01 nM [5]

ABBV-176
Endometrial

cancer cell line
0.6 nM [5]

ABBV-176
Ovarian cancer

cell line
0.16 nM [5]

ABBV-176
Colorectal

cancer cell line
0.11 nM [5]

ABBV-176
Liver cancer cell

lines
5.2 - 8.6 nM [5]

REGN2878-DM1
Breast cancer

cell lines
0.06 - 0.97 nM [5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 22 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3410225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3410225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9880166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9880166/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose-Response

Prolactin-induced

STAT5

phosphorylation

Prolactin
SKBR3 and

T47D cells

Detectable at 1

nM, maximal at

10 nM

[2]

Receptor

Expression

PRLR mRNA
Rat skeletal

muscle

1.8 x 10³

molecules/µg

total RNA

[15]

PRLR mRNA Rat ovary

2.9 x 10⁷

molecules/µg

total RNA

[15]

PRLR mRNA
Human normal

breast tissue

1,500 - 1 x 10⁶

molecules/µg

RNA

[11][14]

PRLR mRNA
Human breast

tumors

4,500 - 34.7 x

10⁶ molecules/µg

RNA

[11][14]

PRLR mRNA

T-47D human

breast cancer

cells

31 x 10⁶

molecules/µg

total RNA

[11][14]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the prolactin

receptor.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) in

a given sample.
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Cell or tissue homogenate expressing PRLR

Radiolabeled prolactin (e.g., [¹²⁵I]-iodo-prolactin)

Unlabeled prolactin

Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

Glass fiber filters

Vacuum filtration apparatus

Gamma counter

Procedure:

Membrane Preparation: Prepare a membrane fraction from the cell or tissue homogenate by

differential centrifugation.

Incubation: In a series of tubes, incubate a constant amount of the membrane preparation

with a fixed concentration of radiolabeled prolactin and increasing concentrations of

unlabeled prolactin. Include a tube with only radiolabeled prolactin (total binding) and a tube

with radiolabeled prolactin and a large excess of unlabeled prolactin (non-specific binding).

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature)

for a sufficient time to reach binding equilibrium.

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by

vacuum filtration through glass fiber filters.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the

total binding at each concentration of unlabeled prolactin. Analyze the data using Scatchard
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analysis or non-linear regression to determine the dissociation constant (Kd) and the

maximum number of binding sites (Bmax).[6][20]

Western Blotting for Phosphorylated STAT5 (pSTAT5)
This technique is used to detect the activation of the JAK-STAT pathway by measuring the

phosphorylation of STAT5.
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Cell culture expressing PRLR

Prolactin

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody specific for phosphorylated STAT5 (pSTAT5)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Stimulation: Treat cells with prolactin for a specific time course (e.g., 0, 5, 15, 30, 60

minutes).

Cell Lysis: Lyse the cells in ice-cold lysis buffer to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.
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Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody that

specifically recognizes the phosphorylated form of STAT5.

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

Detection: Wash the membrane again and then add a chemiluminescent substrate. The HRP

enzyme on the secondary antibody will catalyze a reaction that produces light.

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the

bands corresponds to the amount of pSTAT5.[10][22][23][24]

Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT5 in response to prolactin signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 22 Tech Support

https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.merckmillipore.com/INTL/en/life-science-research/protein-detection-quantification/western-blotting/protocols/q9ib.qB.710AAAFBRP0RRkww,nav
https://www.ptglab.com/media/3976/western-blot-protocol-by-proteintech.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfection

Stimulation

Lysis & Measurement

Data Analysis

Start:
Host cells (e.g., HEK293)

Co-transfect with:
- PRLR expression vector

- Luciferase reporter construct (STAT5-responsive promoter)
- Renilla luciferase control vector

Stimulate cells with Prolactin

Cell Lysis

Measure Firefly & Renilla Luciferase Activity
(Luminometer)

Normalize Firefly to Renilla Luciferase Activity

End:
Quantify transcriptional activation

Click to download full resolution via product page

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 22 Tech Support

https://www.benchchem.com/product/b1679733?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host cell line (e.g., HEK293T)

Expression vector for the prolactin receptor

Luciferase reporter plasmid containing a promoter with STAT5 binding sites (e.g., CISH

promoter) driving the expression of firefly luciferase

A control plasmid expressing Renilla luciferase under a constitutive promoter (for

normalization)

Transfection reagent

Prolactin

Dual-luciferase assay kit

Luminometer

Procedure:

Transfection: Co-transfect the host cells with the PRLR expression vector, the firefly

luciferase reporter plasmid, and the Renilla luciferase control plasmid.

Cell Stimulation: After allowing time for protein expression, treat the cells with various

concentrations of prolactin.

Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

Luciferase Measurement: Measure the firefly luciferase activity in the cell lysate using a

luminometer. Then, add the second reagent to quench the firefly luciferase activity and

simultaneously activate the Renilla luciferase, and measure its activity.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for variations in transfection efficiency and cell number. The resulting value reflects

the level of STAT5-mediated transcriptional activation.[3][12][25][26][27]
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The prolactin receptor is a multifaceted signaling molecule with profound implications for

human health and disease. Its intricate structure and the complex network of signaling

pathways it governs present both challenges and opportunities for therapeutic development. A

thorough understanding of the PRLR's molecular mechanisms, facilitated by the robust

experimental approaches detailed in this guide, is paramount for the rational design of novel

drugs targeting this important receptor. This technical guide serves as a foundational resource

for researchers and drug development professionals dedicated to unraveling the complexities

of prolactin receptor signaling and harnessing this knowledge for the advancement of human

health.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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